molecular formula C18H16N2O2 B2898623 methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-28-2

methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2898623
CAS No.: 1207051-28-2
M. Wt: 292.338
InChI Key: KROOKNBGYICPPC-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a 4-methylphenylamino substituent at the 4-position and a methyl ester group at the 2-position. Quinoline scaffolds are widely studied due to their pharmacological relevance, including anticancer, antimicrobial, and multidrug resistance modulation properties .

  • Amination at the 4-position via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .
  • Esterification of a carboxylic acid precursor at the 2-position using methyl iodide and a base like K₂CO₃ .

Properties

IUPAC Name

methyl 4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-16-11-17(18(21)22-2)20-15-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROOKNBGYICPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of p-toluidine with methyl 2-chloroquinoline-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Ester vs. Carboxylic Acid : The methyl ester at the 2-position (vs. free carboxylic acid in ) increases lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Solubility Trends Spectral Data (IR/NMR) Reference
This compound Not reported Likely soluble in DMF, DMSO Anticipated NH stretch ~3350 cm⁻¹ (IR) -
4k 223–225 Polar aprotic solvents NH₂ stretch at 3420 cm⁻¹, aromatic C-H ~3050 cm⁻¹
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 248–250 Acetone, ethanol Ester C=O ~1719 cm⁻¹ (IR)

Key Observations :

  • The absence of polar groups (e.g., -NH₂ or -COOH) in the target compound may reduce water solubility compared to 4k or 2-(4-methylphenyl)quinoline-4-carboxylic acid .

Key Observations :

  • The target compound’s 4-methylphenylamino group may mimic arylamine motifs in known P-gp inhibitors (e.g., 6-methoxy derivatives in ), though direct activity data is lacking.
  • Sulfanyl-substituted analogs (e.g., ) show enhanced steric bulk, which could alter target selectivity compared to the methylphenylamino variant.

Biological Activity

Methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a quinoline core with a methyl ester at the carboxylic acid position and an amino group substituted by a 4-methylphenyl moiety. This unique structure is believed to contribute to its diverse biological activities.

Property Description
Molecular Formula C16H16N2O2
Molecular Weight 272.31 g/mol
Structural Features Quinoline core, methyl ester, 4-methylphenyl amino group

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism may involve intercalation with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties. Its structural components allow for interactions with bacterial membranes or enzymes, inhibiting their function.
  • Anti-inflammatory Effects : Some studies suggest that it may act as an inhibitor of specific kinases involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • DNA Intercalation : The quinoline backbone may allow the compound to intercalate into DNA strands, disrupting normal cellular processes .
  • Enzyme Inhibition : It may inhibit the activity of enzymes involved in cancer proliferation and inflammation, such as cyclooxygenase (COX) enzymes and sirtuins .

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7 and T47D). Results indicated significant inhibition of cell growth, with IC50 values suggesting potent anticancer activity.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that the compound exhibited antimicrobial effects against several bacterial strains. Its mechanism was attributed to membrane disruption and interference with metabolic pathways.
  • Inflammation Pathway Analysis :
    • Research on inflammatory models indicated that this compound could reduce nitric oxide production in response to lipopolysaccharide (LPS), implicating it as a potential anti-inflammatory agent .

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